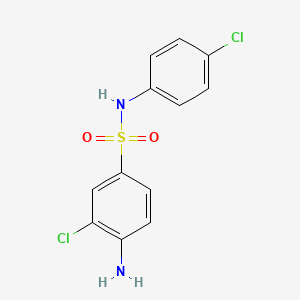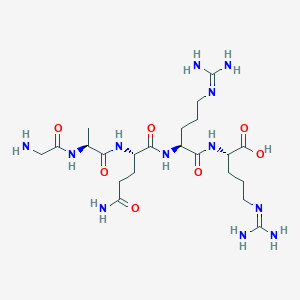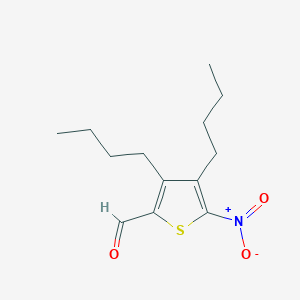![molecular formula C17H18O B12599681 1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene CAS No. 648433-49-2](/img/structure/B12599681.png)
1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene is an organic compound characterized by its unique structure, which includes both alkyne and alkene functional groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as but-2-yne-1-ol and hept-1-en-5-yne.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the alcohol group, followed by the addition of the benzene derivative under an inert atmosphere to prevent oxidation.
Catalysts: Catalysts like palladium or copper may be used to facilitate the coupling reactions, ensuring high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The alkyne and alkene groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Hydrogenation can reduce the alkyne and alkene groups to alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving alkynes and alkenes.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene involves its interaction with molecular targets through its reactive alkyne and alkene groups. These functional groups can participate in various chemical reactions, such as cycloadditions and cross-coupling reactions, which are crucial in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
But-3-yn-1-ylbenzene: Similar structure but lacks the hept-1-en-5-yn-4-yl group.
3-(Prop-2-yn-1-yloxy)benzaldehyde: Contains a prop-2-yn-1-yloxy group instead of but-2-yn-1-yl.
N-(But-3-yn-1-yl)-2-(((2-oxo-2H-chromen-7-yl)oxy)methyl)acrylamide: Contains a but-3-yn-1-yl group but has different substituents.
Uniqueness
1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene is unique due to the presence of both alkyne and alkene groups attached to the benzene ring, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
648433-49-2 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1-but-2-ynoxy-2-hept-1-en-5-yn-4-ylbenzene |
InChI |
InChI=1S/C17H18O/c1-4-7-14-18-17-13-9-8-12-16(17)15(10-5-2)11-6-3/h5,8-9,12-13,15H,2,10,14H2,1,3H3 |
InChI Key |
NIERIGBIFNCLHS-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC1=CC=CC=C1C(CC=C)C#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate](/img/structure/B12599631.png)
![2-[2-(4-methoxyphenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12599632.png)
![1,4-Benzenediamine, N,N'-bis[4-[(2,4-dinitrophenyl)amino]phenyl]-](/img/structure/B12599635.png)
![Piperidine, 1-[[(4R)-2,2-dimethyl-4-thiazolidinyl]carbonyl]-](/img/structure/B12599636.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide](/img/structure/B12599641.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol](/img/structure/B12599643.png)
![Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]-](/img/structure/B12599645.png)

![N-[2-(Dipropylamino)ethyl]acetamide](/img/structure/B12599663.png)
